Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Thioester Formation: The final step involves the formation of the thioester linkage through a reaction between a thiol and an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the thioester linkage may participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar in structure but lacks the pyrrolidine ring and thioester linkage.
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidine-3-carboxylate: Contains a similar pyrrolidine ring and trifluoromethyl group but differs in the ester linkage.
Uniqueness
Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and thioester linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C21H18F3N3O4
- Molecular Weight : 433.38 g/mol
- CAS Number : 1031731-36-8
The presence of a trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. Specifically, derivatives similar to this compound have shown promising results against Gram-positive bacteria, including Staphylococcus aureus.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : Compounds with trifluoromethyl substitutions exhibited low MIC values against S. aureus, indicating high potency as growth inhibitors .
- Bactericidal Effects : Time-kill assays demonstrated that these compounds not only inhibit bacterial growth but also kill stationary phase cells, which are typically resistant to conventional antibiotics .
- Biofilm Disruption : Moderate inhibition of biofilm formation was observed, suggesting potential utility in treating biofilm-associated infections .
The mechanism by which this compound exerts its effects may involve interference with macromolecular synthesis in bacteria. Studies indicate that such compounds can inhibit essential cellular processes, leading to bacterial cell death .
Case Study 1: Antimicrobial Efficacy
A study focused on various trifluoromethyl phenyl derivatives found that specific compounds demonstrated significant antibacterial activity against both methicillin-sensitive and resistant strains of S. aureus. The study reported that these compounds had no harmful effects on human cultured cells at therapeutic doses, indicating a favorable safety profile .
Case Study 2: In Vivo Toxicity Assessment
In vivo studies using mouse models assessed the toxicity of related compounds up to doses of 50 mg/kg. The results indicated no significant adverse effects on liver and kidney functions based on multiple organ toxicity markers, suggesting a promising therapeutic window for further development .
Data Table: Biological Activity Comparison
Compound Name | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition | Toxicity (mg/kg) |
---|---|---|---|---|
This compound | <10 | Yes | Moderate | No adverse effects up to 50 mg/kg |
Properties
IUPAC Name |
methyl 2-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3S/c1-24-16(23)11-25-14-8-9-21(10-14)15(22)7-4-12-2-5-13(6-3-12)17(18,19)20/h2-3,5-6,14H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJDKRAJHCSDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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